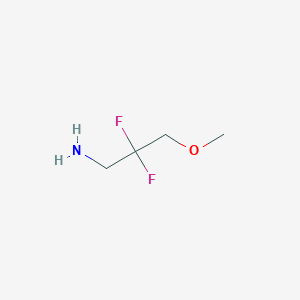

2,2-Difluoro-3-methoxypropan-1-amine

Description

2,2-Difluoro-3-methoxypropan-1-amine hydrochloride (CAS: 1780891-25-9) is a fluorinated amine building block with the molecular formula C₄H₁₀ClF₂NO and a molecular weight of 161.58 g/mol . It is commercially available as a hydrochloride salt, enhancing its stability and solubility for synthetic applications. The compound features a propane backbone substituted with two fluorine atoms at the C2 position and a methoxy group at C3, conferring distinct electronic and steric properties.

This compound is widely utilized in medicinal chemistry and drug discovery, particularly as a precursor for designing bioactive molecules. Key suppliers include Enamine Ltd, CymitQuimica, and global manufacturers such as BASF, Merck Schuchardt OHG, and Zhejiang Rayfull Holding Co., Ltd . Its structural simplicity and functional versatility make it a valuable scaffold for optimizing pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula |

C4H9F2NO |

|---|---|

Molecular Weight |

125.12 g/mol |

IUPAC Name |

2,2-difluoro-3-methoxypropan-1-amine |

InChI |

InChI=1S/C4H9F2NO/c1-8-3-4(5,6)2-7/h2-3,7H2,1H3 |

InChI Key |

OPKBWQCCKKKRRG-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-methoxypropan-1-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 3-methoxypropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as distillation and recrystallization to achieve high purity levels required for industrial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of difluoro-methoxypropanoic acid.

Reduction: Formation of difluoro-methoxypropane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-3-methoxypropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine hydrochloride

- Key Features: This derivative introduces a cyclopropyl group at C3, adding rigidity to the propane backbone.

- Applications : Used in advanced medicinal chemistry projects requiring complex stereoelectronic profiles.

- Commercial Data : Priced at €670.00 (50 mg) and €1,880.00 (500 mg) by CymitQuimica, reflecting its specialized utility .

(1-(Fluorophenyl)propan-2-amine)

Functional Analogues

2-(Fluorophenyl)-2-(methylamino)cyclohexanone

- Key Features: A cyclohexanone backbone with fluorophenyl and methylamino groups. The ketone moiety enables diverse reactivity, such as Schiff base formation.

- Applications : Intermediate for neuroactive compounds, contrasting with the primary compound’s use in amine-based drug scaffolds .

Ethyl(fluorophenyl)(piperidin-2-yl)acetate

- Key Features : Combines a piperidine ring (basic nitrogen) with an ester group, enabling dual functionality for protease inhibitors or receptor modulators.

- Comparison : The piperidine ring introduces basicity absent in the primary compound’s aliphatic amine .

7-Chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Key Features : A benzodiazepine derivative with fluorophenyl and chloro substituents.

- Applications: Highlights the role of fluorine in CNS drug design, contrasting with the primary compound’s broader utility in non-aromatic systems .

Comparative Data Table

Research Findings and Key Insights

- Fluorine Effects : The primary compound’s aliphatic fluorine atoms reduce metabolic oxidation compared to aryl fluorides, enhancing stability in vivo .

- Methoxy Group: Improves water solubility relative to non-polar analogues, balancing lipophilicity for blood-brain barrier penetration .

- Commercial Viability : The primary compound’s widespread supplier network contrasts with niche availability of its cyclopropyl derivative, reflecting demand for modular building blocks .

Biological Activity

2,2-Difluoro-3-methoxypropan-1-amine is a fluorinated amine that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is . The presence of difluoromethyl and methoxy groups contributes to its unique properties, influencing its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and modulation of biochemical pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially altering cellular signaling processes.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to exhibit significant in vitro antiproliferative activity against MCF-7 breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

This data indicates that the compound may serve as a potential candidate for cancer therapy by inhibiting cell proliferation.

Antioxidant Properties

In addition to its antiproliferative effects, this compound has shown antioxidant properties. It can scavenge free radicals and reduce oxidative stress in vitro. The antioxidant activity was assessed using assays such as DPPH and FRAP.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | 85% inhibition at 100 µM |

| FRAP Value | 0.25 mM FeSO4 equivalent |

These results suggest that the compound may protect cells from oxidative damage.

Research Applications

The unique properties of this compound make it valuable in various research applications:

- Pharmaceutical Development : Its potential therapeutic effects are being investigated for drug development targeting cancer and other diseases.

- Biochemical Studies : It serves as a tool for studying enzyme interactions and metabolic pathways.

- Material Science : The compound is explored for its utility in synthesizing specialty chemicals and materials.

Case Studies

Several case studies highlight the biological activity of this compound:

-

In Vitro Cancer Study : A study evaluated the effects of this compound on MCF-7 cells, demonstrating significant inhibition of cell growth through apoptosis induction.

"The compound induced apoptosis in MCF-7 cells via caspase activation" .

-

Oxidative Stress Mitigation : Another study indicated that treatment with this compound reduced oxidative stress markers in HCT116 colon cancer cells.

"The reduction in malondialdehyde levels confirmed the antioxidant efficacy of the compound" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.